![molecular formula C15H22O B12522585 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene CAS No. 660852-47-1](/img/structure/B12522585.png)
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene: is a chemical compound with a unique structure that includes a cyclododeca-1,4,8-triene ring substituted with a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene typically involves the reaction of cyclododeca-1,4,8-triene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the ether linkage.
Solvent: Solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cyclododeca-1,4,8-triene ring to single bonds, resulting in a more saturated compound.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cyclododecane derivatives.
Substitution: Compounds with various functional groups replacing the prop-2-en-1-yloxy group.
Scientific Research Applications
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-1,4,8-triene: The parent compound without the prop-2-en-1-yloxy substitution.
12-[(Prop-2-en-1-yl)oxy]cyclododecane: A similar compound with a fully saturated cyclododecane ring.
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4-diene: A compound with fewer double bonds in the ring structure.
Uniqueness
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene is unique due to its specific substitution pattern and the presence of multiple double bonds in the ring structure. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
660852-47-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
12-prop-2-enoxycyclododeca-1,4,8-triene |
InChI |
InChI=1S/C15H22O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h2,4,6-7,9-10,12,15H,1,3,5,8,11,13-14H2 |
InChI Key |
GUEREBSSWPAXAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CCC=CCCC=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
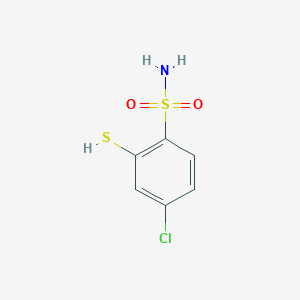
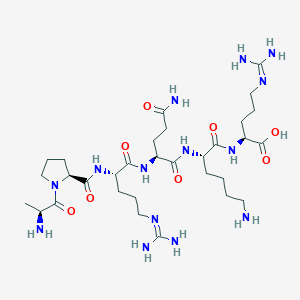
![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
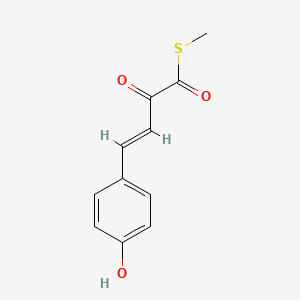
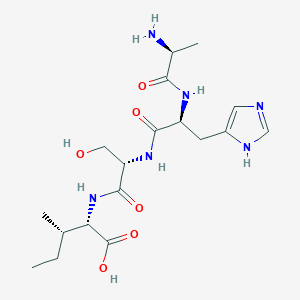
![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
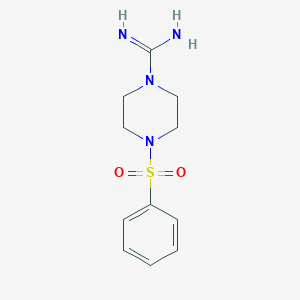
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
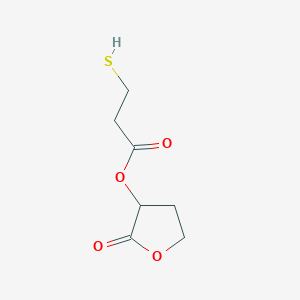
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
